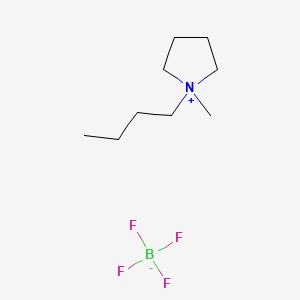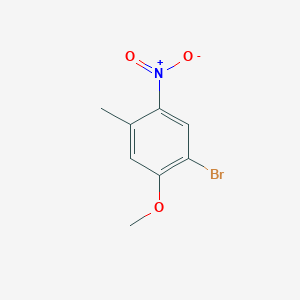
Methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H5F3NO2S. The InChI key is LOQDGPGMVYBNLK-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a yellow crystalline substance. It has a strong odor and is highly reactive with other chemicals. The molecular weight of the compound is 237.19895 .Scientific Research Applications
Chemical Synthesis and Modification
Methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate has been utilized in various chemical synthesis and modification processes. For instance, it has been involved in the S-methylation of N-containing heterocyclic thiols with conjugated acids of methoxy groups, indicating its role in facilitating the S-methylation reaction for a range of N-containing heterocyclic thiols under acidic conditions (Shimizu et al., 2010). This showcases its potential in modifying heterocyclic compounds, enhancing their chemical properties for further applications.
Catalysis and Photoinitiation
In the realm of catalysis, this compound has demonstrated significance. A study highlighted its role in polarographic studies, where derivatives formed in the reduction processes showed catalytic activity, influencing the behavior of catalytic hydrogen waves (Johansson & Wendsjö, 1984). Additionally, its derivatives have been explored as photoinitiators for free radical polymerization, showing its capability to act as an initiator in the polymerization of various monomers, which underscores its utility in materials science (Cokbaglan et al., 2003).
Luminescence and Sensitization
Further extending its applications into the field of luminescence, derivatives of this compound have been used to sensitize luminescence of lanthanide ions. This was achieved by synthesizing complexes that chelated LnIII ions, thus sensitizing their emission. Such studies highlight its role in developing luminescent materials with potential applications in sensors and imaging (Tigaa et al., 2017).
Corrosion Inhibition
The compound and its derivatives have also shown efficacy as corrosion inhibitors, offering protection for metals in corrosive environments. This application is critical in the field of materials science, where the longevity and durability of materials are of paramount importance (Ansari et al., 2014).
Properties
IUPAC Name |
methyl 2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2S/c1-14-7(13)4-2-3-5(8(9,10)11)12-6(4)15/h2-3H,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQDGPGMVYBNLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(NC1=S)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659343 | |
| Record name | Methyl 2-sulfanylidene-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028343-10-3 | |
| Record name | Methyl 2-sulfanylidene-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[2-Amino-1-(2-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1521886.png)

![3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1521891.png)

